B1578020 Beta-defensin13

Beta-defensin13

Número de catálogo: B1578020
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-defensin13 (DEFB113), also referred to as defensin beta 113, is a cationic antimicrobial peptide (AMP) belonging to the beta-defensin family. It is encoded by the DEFB113 gene and consists of 82 amino acid residues, with a theoretical molecular weight of 7.8 kDa . Beta-defensin13 is localized in the cytoplasm and plays a dual role in innate immunity: (1) direct microbial membrane disruption via electrostatic interactions with negatively charged pathogen surfaces, and (2) immune modulation by recruiting dendritic cells and T lymphocytes through chemotactic signaling . Its immunogenic peptide region (residues 17–82) is critical for interactions with microbial membranes and host immune receptors .

Propiedades

Bioactividad

Antibacterial

Secuencia

TLYRRFLCKKMKGRCETACLSFEKKIGTCRADLTPLCCKEKKKH

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Similar Beta-Defensins

Structural Comparison

Beta-defensins share conserved features, including six cysteine residues forming three disulfide bonds that stabilize their β-sheet-rich structures. Below is a structural comparison of Beta-defensin13 with other beta-defensins:

Property Beta-defensin13 Beta-defensin2 (hBD2) Beta-defensin3 (hBD3) Beta-defensin12
Length (residues) 82 64 67 42
Molecular Weight 7.8 kDa ~4.3 kDa ~5.2 kDa ~4.5 kDa
Disulfide Bonds 3 (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) 3 3 3
Cationic Charge High (+) High (+) Exceptionally high (+) Moderate (+)
Key Structural Motif β-hairpin with α-helix Linear β-sheet Extended β-strands Compact β-defensin fold
Expression Sites Epithelial tissues, neutrophils Skin, lung, gut Skin, oral mucosa Neutrophils, mucosal sites

Sources :

Key Observations:
  • Beta-defensin13 is longer than most beta-defensins (e.g., hBD2, hBD3), contributing to its unique tertiary structure and charge distribution.
  • Unlike Beta-defensin12, which is neutrophil-specific, Beta-defensin13 is broadly expressed in epithelial barriers and immune cells .
  • All beta-defensins retain three disulfide bonds, but Beta-defensin3 exhibits enhanced cationic charge, enabling activity against resistant pathogens like Staphylococcus aureus .

Functional Comparison

Antimicrobial Activity:
Peptide Target Pathogens MIC Range (μg/mL) Mechanism
Beta-defensin13 E. coli, Pseudomonas aeruginosa, Candida albicans 1–10 Membrane depolarization, pore formation
Beta-defensin2 P. aeruginosa, E. coli 5–20 Disruption of membrane integrity
Beta-defensin3 S. aureus, Streptococcus mutans, multi-drug resistant bacteria 0.5–5 High-affinity binding to lipid II, cell lysis
Beta-defensin12 E. coli, S. aureus 10–50 Aggregation and membrane permeabilization

Sources :

Immune Modulation:
  • Beta-defensin13 : Chemoattracts CCR6+ dendritic cells and memory T cells, bridging innate and adaptive immunity .
  • Beta-defensin2/3 : Activate NF-κB and MAPK pathways, upregulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Beta-defensin12: Limited immunomodulatory roles; primarily functions as a direct antimicrobial agent in neutrophil granules .

Evolutionary and Genomic Context

The human genome encodes over 40 beta-defensin-like genes, clustered on chromosomes 6, 8, and 20. Beta-defensin13 (DEFB113) resides on chromosome 20q11.1, a locus shared with other epithelial defensins like hBD2 (DEFB4) and hBD3 (DEFB103) . Phylogenetic analysis suggests Beta-defensin13 diverged early from neutrophil-specific defensins (e.g., Beta-defensin12) but retains conserved motifs for microbial targeting .

Research Findings and Clinical Relevance

Antimicrobial Resistance: Beta-defensin13 demonstrates broad-spectrum activity against drug-resistant P. aeruginosa strains, outperforming Beta-defensin2 in corneal infection models .

Structure-Activity Relationship (SAR) : Cysteine substitutions in Beta-defensin3 reduce cytotoxicity but retain antimicrobial efficacy, a feature under investigation for Beta-defensin13 analogs .

Therapeutic Potential: Beta-defensin13’s chemotactic properties are being explored for vaccine adjuvants and cancer immunotherapy, similar to Beta-defensin3’s role in enhancing dendritic cell recruitment .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.